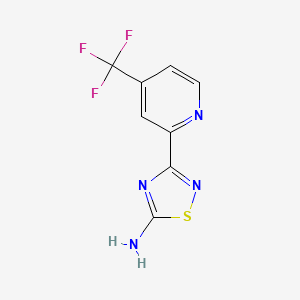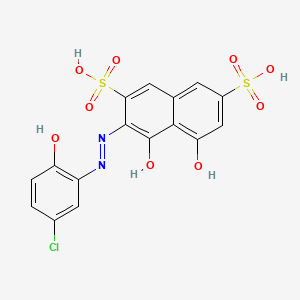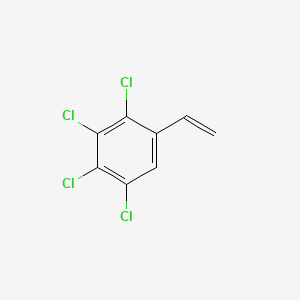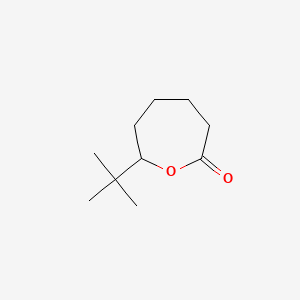
Ammonium O,O-bis(methylphenyl) dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound with the molecular formula C14H18NO2PS2. It is known for its applications in various industrial processes, particularly in mining operations for ore extraction . This compound is also used as a scale inhibitor due to its ability to form complexes with metal ions, preventing the deposition of scale on metal surfaces .
Preparation Methods
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate typically involves the reaction of phosphorus pentasulfide with methylphenol and ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions. In biology, it is studied for its potential use in inhibiting the growth of certain microorganisms. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used as a flotation agent in mining operations and as a scale inhibitor in water treatment processes .
Mechanism of Action
The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its ability to form complexes with metal ions. This complexation prevents the metal ions from participating in reactions that lead to the formation of scale or other unwanted deposits. The molecular targets and pathways involved in this process are primarily related to the interaction between the compound and metal ions .
Comparison with Similar Compounds
Ammonium O,O-bis(methylphenyl) dithiophosphate can be compared with other similar compounds such as ammonium diethyl dithiophosphate and O,O-diisopropyl hydrogen dithiophosphate. These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness. For example, ammonium diethyl dithiophosphate is used in coordination chemistry and analytical chemistry for the determination of various ions . The uniqueness of this compound lies in its specific applications in mining and water treatment .
Properties
CAS No. |
58373-83-4 |
|---|---|
Molecular Formula |
C14H15O2PS2.H3N C14H18NO2PS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |
InChI Key |
JEQFERRNWXYBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


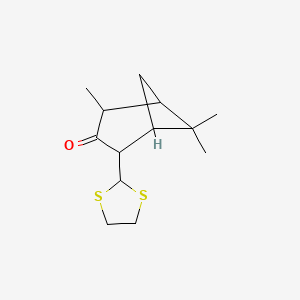
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)

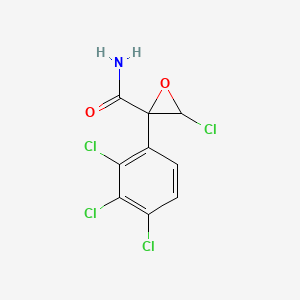
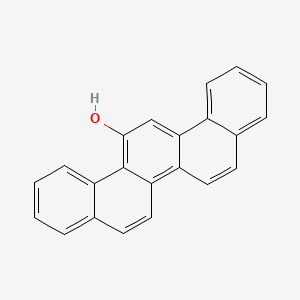
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
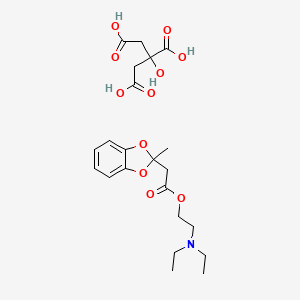
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)

